N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core with a cycloheptane ring system. The structure includes a propanamide linker and a 3-methoxyphenyl substituent, which likely modulates its pharmacological and physicochemical properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-14-7-5-6-13(12-14)22-18(25)11-10-17-23-20(26)19-15-8-3-2-4-9-16(15)28-21(19)24-17/h5-7,12H,2-4,8-11H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRYKBPXQHYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core attached to a methoxyphenyl group and a propanamide moiety. Its structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
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Antimicrobial Activity
- Preliminary studies indicate that derivatives of similar thieno-pyrimidine compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar frameworks have shown effectiveness against pathogens like Xanthomonas axonopodis and Fusarium solani .
-
Anticancer Potential
- Research on related compounds has demonstrated cytotoxic effects against several cancer cell lines. For example, thieno-pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in lung (A549), breast (MCF-7), and colon (HCT-116) cancer models using the MTT assay . While specific data on this compound is limited, the structural similarities suggest potential anticancer activity.
- Enzyme Inhibition
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of structurally similar compounds:
Study 1: Antimicrobial Activity
A study synthesized various piperidine derivatives and evaluated their antimicrobial efficacy. Compounds with thieno-pyrimidine frameworks exhibited significant activity against both bacterial and fungal strains. The results indicated that modifications in the substituents could enhance antimicrobial potency .
Study 2: Anticancer Evaluation
In another study assessing the anticancer properties of thieno-pyrimidine derivatives, compounds were tested for cytotoxicity against multiple cancer cell lines. The results indicated that specific substitutions led to improved activity against tumor cells compared to standard chemotherapeutics .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Cytotoxicity ():
- 2-(5-Tert-butylisoxazol-3-ylamino)-N′-(tetrahydrobenzo[...]pyrimidin-4-yl)acetohydrazide demonstrated selective cytotoxicity, likely due to the isoxazole moiety’s ability to disrupt kinase signaling .
Structural Implications for the Target Compound:
The 3-methoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in other methoxy-substituted aromatics (e.g., ’s 4-hydroxyphenyl derivative) .
Key Research Findings and Trends
Substituent Effects :
- Methoxy groups () improve solubility and bioavailability compared to halogenated analogs () .
- Sulfanyl linkages () enhance binding to cysteine-rich targets, such as kinases or proteases .
Therapeutic Potential: Thieno[2,3-d]pyrimidines with propanamide linkers (e.g., target compound) are under exploration for kinase inhibition, similar to pyrazolo[3,4-d]pyrimidines () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
